6-methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline is a useful research compound. Its molecular formula is C25H21NO4S and its molecular weight is 431.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

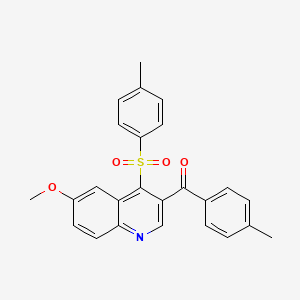

The compound can be described by the following structural formula:

This structure features a quinoline backbone with methoxy, benzoyl, and sulfonyl substituents that contribute to its biological activity.

Biological Activity Overview

Research on quinoline derivatives has shown significant promise in various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial activities. The specific biological activities of this compound are summarized below.

Antitumor Activity

Quinoline derivatives have been extensively studied for their antitumor properties. The compound has demonstrated:

- Inhibition of Cancer Cell Proliferation : Studies indicate that this compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Mechanistic Insights : Research suggests that the compound may act through the inhibition of key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated through various assays:

- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro, which are critical mediators in inflammatory responses .

- Animal Models : In vivo studies using models of inflammation (e.g., carrageenan-induced paw edema) demonstrated significant reductions in swelling, suggesting effective anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial potential of this compound has also been reported:

- Broad-Spectrum Activity : The compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate potency comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of quinoline derivatives. Key findings include:

- Role of Substituents : The presence of methoxy and sulfonyl groups significantly enhances both antitumor and antimicrobial activities. Modifications to these groups can lead to variations in potency and selectivity .

- Benzoyl Group Influence : The 4-methylbenzoyl moiety appears to play a vital role in enhancing lipophilicity and cellular uptake, contributing to improved biological activity.

Case Studies

Several studies have highlighted the effectiveness of this compound:

- In Vitro Studies : A study published in Journal of Medicinal Chemistry reported that this compound inhibited cancer cell lines with IC50 values ranging from 5 to 20 µM, showcasing its potential as an anticancer agent .

- Inflammation Model : In a rat model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory claims .

- Antimicrobial Efficacy : Another study demonstrated that this quinoline derivative had MIC values lower than those of conventional antibiotics against resistant bacterial strains, indicating its potential as a new antimicrobial agent .

Properties

IUPAC Name |

[6-methoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4S/c1-16-4-8-18(9-5-16)24(27)22-15-26-23-13-10-19(30-3)14-21(23)25(22)31(28,29)20-11-6-17(2)7-12-20/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRSZYQOADTAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.